6-Nitro-1,2,3,4-tetrahydroquinoxaline

Description

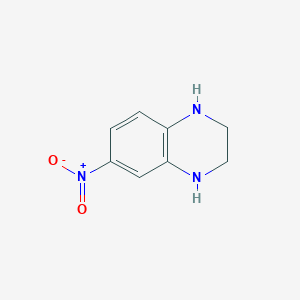

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,9-10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDCYZVYRXZJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436630 | |

| Record name | 6-nitro-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41959-35-7 | |

| Record name | 1,2,3,4-Tetrahydro-6-nitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41959-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide to 6-Nitro-1,2,3,4-tetrahydroquinoxaline: Chemical Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Nitro-1,2,3,4-tetrahydroquinoxaline. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, data-driven insights.

Core Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₉N₃O₂.[1] Its molecular weight is 179.18 g/mol .[1] While experimental data on its physical properties are limited, data for structurally similar compounds can provide valuable estimates. For instance, the related compound 6-Nitro-1,2,3,4-tetrahydroquinoline has a documented melting point of 161-162 °C.[2] Another related derivative, 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione, exhibits a high melting point of over 300°C.[3] The solubility of this compound is expected to be higher in polar organic solvents due to the presence of the nitro group.[4]

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O₂ | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 41959-35-7 | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

The synthesis could commence with the nitration of a commercially available substituted aniline, followed by further functional group manipulations to introduce the ethylenediamine moiety, and subsequent cyclization to form the tetrahydroquinoxaline ring.

Detailed Experimental Protocol (Hypothetical):

A detailed protocol for the synthesis of the related compound, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, can be adapted.[5] The crucial steps would involve:

-

Protection of the amino group: The starting material, a substituted aniline, would first have its amino group protected to control the regioselectivity of the subsequent nitration.

-

Nitration: The protected aniline would then be nitrated using a mixture of nitric acid and sulfuric acid at low temperatures.

-

Deprotection and Functionalization: The protecting group would be removed, followed by chemical modifications to introduce the second amino group, forming a substituted o-phenylenediamine.

-

Cyclization: The resulting diamine would be condensed with glyoxal to form the 6-nitroquinoxaline ring.

-

Reduction: The final step involves the selective reduction of the pyrazine ring of 6-nitroquinoxaline to yield this compound, for example, by using sodium borohydride.

-

Purification: The final product would be purified using column chromatography.

Spectral Data

Specific spectral data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, with splitting patterns influenced by the nitro group. Signals for the methylene protons of the tetrahydro-pyrazine ring would also be present, likely as multiplets.

-

FTIR: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the secondary amines in the tetrahydro-pyrazine ring, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.18 m/z).

Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer properties. The presence of a nitro group can significantly influence the pharmacological profile of these compounds. While the specific mechanism of action for this compound has not been elucidated, studies on other nitro-containing heterocyclic compounds suggest a potential role in inducing apoptosis in cancer cells.

Potential Apoptotic Signaling Pathway:

Based on studies of other nitro-aromatic compounds, this compound could potentially induce apoptosis through both the intrinsic and extrinsic pathways, converging on the activation of executioner caspases.

This proposed pathway suggests that the compound may trigger the extrinsic pathway by upregulating death receptors like DR5 and their ligand TRAIL, leading to the activation of caspase-8.[6] Concurrently, it might stimulate the intrinsic pathway by increasing the expression of the pro-apoptotic protein Bax, which in turn promotes the release of cytochrome c from the mitochondria and activates caspase-9.[6] Both pathways would then converge on the activation of the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.[6][7]

Conclusion

This compound is a compound of interest for further investigation in medicinal chemistry and drug discovery. While there is a need for more comprehensive experimental data on its physicochemical properties and a specific, validated synthesis protocol, the existing information on related compounds provides a strong foundation for future research. Its potential to induce apoptosis through established signaling pathways makes it a candidate for development as an anticancer agent. Further studies are warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. 1,2,3,4-Tetrahydro-6-nitroquinoxaline | C8H9N3O2 | CID 10197942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. exchemistry.com [exchemistry.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jofamericanscience.org [jofamericanscience.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its molecular structure, characterized by a fused benzene and dihydropyrazine ring system with a nitro substituent, dictates its physicochemical properties and biological activity. This guide provides a comprehensive overview of the anticipated molecular structure and conformational dynamics of this compound. In the absence of specific published crystallographic and detailed spectroscopic data for this molecule, this document leverages data from the parent compound, 1,2,3,4-tetrahydroquinoxaline, and analogous substituted heterocycles to build a robust theoretical model. Furthermore, it outlines proposed experimental and computational workflows for its definitive characterization.

Introduction

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a nitro group at the 6-position of the benzene ring is expected to significantly influence the molecule's electronic properties, polarity, and potential for intermolecular interactions, thereby modulating its bioactivity. A thorough understanding of the three-dimensional structure and conformational preferences of this compound is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide will first detail the expected molecular structure, including bond lengths and angles, based on analogous compounds. It will then delve into a theoretical conformational analysis of the flexible dihydropyrazine ring. Finally, it will propose detailed experimental and computational protocols to validate these theoretical insights.

Predicted Molecular Structure

Based on this, the following structural characteristics for this compound can be predicted.

Predicted Bond Lengths and Angles

The introduction of a nitro group is anticipated to cause minor alterations to the geometry of the benzene ring due to its electron-withdrawing nature. The C-N bond of the nitro group and the adjacent C-C bonds in the aromatic ring will be of particular interest. The geometry of the dihydropyrazine ring is expected to be largely similar to the parent compound.

Table 1: Predicted Key Molecular Geometry Parameters for this compound

| Parameter | Predicted Value Range | Notes |

| Aromatic Ring | ||

| C-C Bond Length | 1.38 - 1.41 Å | Typical for a substituted benzene ring. |

| C-N (aromatic-nitro) | 1.45 - 1.49 Å | |

| N-O (nitro) | 1.21 - 1.25 Å | |

| O-N-O Angle | ~125° | |

| Dihydropyrazine Ring | ||

| C-C Bond Length | 1.50 - 1.54 Å | Saturated C-C bond. |

| C-N Bond Length | 1.45 - 1.49 Å | Saturated C-N bond. |

| N-H Bond Length | ~1.01 Å | |

| C-N-C Bond Angle | 110 - 115° | |

| N-C-C Bond Angle | 109 - 113° |

Note: These values are estimations based on data from similar molecular fragments and require experimental verification.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the non-planar nature of the six-membered dihydropyrazine ring. This ring can adopt several conformations, with the most common being the chair, boat, and twist-boat (or skew-boat) forms.

The following diagram illustrates the logical relationship between these principal conformations and the energy barriers separating them.

For a substituted 1,2,3,4-tetrahydroquinoxaline, the chair conformation is expected to be the most stable due to the minimization of torsional and steric strain. In this conformation, the substituents on the nitrogen and carbon atoms of the dihydropyrazine ring can occupy either axial or equatorial positions. The presence and orientation of the N-H protons will be key determinants of the lowest energy chair conformer.

Proposed Experimental and Computational Characterization Workflow

To definitively determine the molecular structure and conformation of this compound, a combined experimental and computational approach is recommended.

Experimental Protocols

4.1.1. Synthesis and Purification A potential synthetic route to this compound involves the nitration of a suitable N-protected 1,2,3,4-tetrahydroquinoxaline precursor, followed by deprotection.

-

Materials: N-acetyl-1,2,3,4-tetrahydroquinoxaline, nitric acid, sulfuric acid, ethanol, sodium hydroxide, ethyl acetate, silica gel.

-

Procedure (Illustrative):

-

Slowly add a cooled mixture of nitric acid and sulfuric acid to a solution of N-acetyl-1,2,3,4-tetrahydroquinoxaline in a suitable solvent at 0°C.

-

Stir the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by pouring it over ice and neutralize with a base.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoxaline intermediate by column chromatography on silica gel.

-

Hydrolyze the acetyl group using aqueous base to yield the final product.

-

Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain high-purity crystals for analysis.

-

4.1.2. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.

-

¹H NMR: The chemical shifts and coupling constants of the protons on the dihydropyrazine ring can provide information about their dihedral angles and thus the ring conformation. Protons in axial and equatorial positions will have distinct chemical shifts and coupling patterns.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for conformational analysis as it can reveal through-space proximities between protons, helping to distinguish between axial and equatorial orientations.

4.1.3. Single-Crystal X-ray Diffraction If suitable single crystals can be grown, X-ray diffraction will provide the most precise and unambiguous information about the solid-state molecular structure, including bond lengths, bond angles, and torsion angles. This data would serve as the benchmark for validating computational models.

Computational Modeling Protocol

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the relative energies of different conformers and the energy barriers for their interconversion.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Methodology:

-

Perform a conformational search to identify all possible low-energy conformers (chair, boat, twist-boat).

-

Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Calculate the relative energies of the conformers to determine the most stable form.

-

Simulate the NMR chemical shifts for the lowest energy conformer and compare them with the experimental data for validation.

-

Map the potential energy surface for the ring-flipping process by performing transition state searches to identify the energy barriers between conformers.

-

Conclusion

While direct experimental data for this compound is currently limited in the public domain, a robust theoretical model of its molecular structure and conformation can be constructed based on the parent compound and established principles of stereochemistry. The dihydropyrazine ring is expected to adopt a stable chair conformation. The proposed integrated workflow, combining chemical synthesis, advanced spectroscopic techniques, X-ray crystallography, and computational modeling, provides a clear roadmap for the definitive characterization of this molecule. Such a detailed understanding is essential for its future development and application in the field of medicinal chemistry.

An In-depth Technical Guide to the Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the multi-step synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, o-phenylenediamine. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes a visual representation of the overall synthetic pathway.

Introduction

Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a nitro group and the subsequent saturation of the pyrazine ring to form a tetrahydroquinoxaline moiety can significantly modulate the pharmacological properties of these compounds. This compound, in particular, is a key intermediate for the synthesis of various therapeutic agents, including those with potential antimicrobial and anticancer activities. This guide outlines a reliable and reproducible three-step synthetic route starting from o-phenylenediamine.

Overall Synthetic Pathway

The synthesis of this compound from o-phenylenediamine is achieved through a three-step process. The initial nitration of an o-phenylenediamine derivative provides the key intermediate, 4-nitro-o-phenylenediamine. This is followed by a condensation reaction to form the quinoxaline ring system, yielding 6-nitroquinoxaline. The final step involves the selective reduction of the pyrazine ring to afford the target compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-o-phenylenediamine

This procedure is adapted from a well-established method involving the selective reduction of 2,4-dinitroaniline.

Reaction Scheme:

2,4-Dinitroaniline → 4-Nitro-o-phenylenediamine

Materials and Reagents:

-

2,4-Dinitroaniline

-

Ammonium sulfide solution or Sodium hydrosulfide

-

Ethanol

-

Water

-

Hydrochloric acid (for purification)

-

Ammonia solution (for purification)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend 2,4-dinitroaniline in a mixture of ethanol and water.

-

Heat the mixture to a gentle reflux.

-

Slowly add a solution of ammonium sulfide or sodium hydrosulfide to the refluxing suspension over a period of 1-2 hours. The color of the reaction mixture will change from yellow to a deep red.

-

After the addition is complete, continue to reflux for an additional 30-60 minutes until the reaction is complete (monitored by TLC).

-

Allow the reaction mixture to cool to room temperature and then chill in an ice bath to precipitate the crude product.

-

Collect the red crystalline product by vacuum filtration and wash with cold water.

-

For purification, dissolve the crude product in a boiling mixture of water and concentrated hydrochloric acid.

-

Filter the hot solution through a bed of activated charcoal (e.g., Norit).

-

Treat the hot filtrate with a concentrated ammonia solution until the solution is alkaline, precipitating the purified 4-nitro-o-phenylenediamine.

-

Cool the mixture in an ice bath, collect the purified product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

Step 2: Synthesis of 6-Nitroquinoxaline

This step involves the condensation of 4-nitro-o-phenylenediamine with glyoxal to form the quinoxaline ring.

Reaction Scheme:

4-Nitro-o-phenylenediamine + Glyoxal → 6-Nitroquinoxaline

Materials and Reagents:

-

4-Nitro-o-phenylenediamine

-

Glyoxal (40% aqueous solution) or Glyoxal sodium bisulfite addition compound

-

Ethanol or a mixture of glycerol and water

-

Glacial acetic acid (catalytic amount, if needed)

Procedure:

-

Dissolve 4-nitro-o-phenylenediamine in ethanol or a mixture of glycerol and water in a round-bottom flask.

-

Add an equimolar amount of glyoxal solution to the flask. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (or 90-100 °C if using glycerol/water) for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. If using ethanol, the product may precipitate upon cooling. If using glycerol/water, dilute the mixture with water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

The crude 6-nitroquinoxaline can be purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Synthesis of this compound

This crucial step requires the selective reduction of the pyrazine ring of 6-nitroquinoxaline without affecting the nitro group. A metal-free reduction using a diimide source is a potential method to achieve this chemoselectivity.

Reaction Scheme:

6-Nitroquinoxaline → this compound

Materials and Reagents:

-

6-Nitroquinoxaline

-

Hydrazine hydrate

-

A catalyst for diimide formation (e.g., a flavin-based organocatalyst) or an oxidizing agent like hydrogen peroxide in situ.

-

Ethanol or another suitable solvent

Procedure (Conceptual - requires optimization):

-

Dissolve 6-nitroquinoxaline in a suitable solvent such as ethanol in a round-bottom flask.

-

Add the catalyst for diimide generation to the solution.

-

Slowly add hydrazine hydrate to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. The goal is to achieve the reduction of the pyrazine ring while the nitro group remains intact.

-

Upon completion, the reaction mixture is worked up by removing the catalyst (if heterogeneous) by filtration.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the desired this compound.

Alternative approach: Catalytic transfer hydrogenation using a suitable catalyst and a hydrogen donor like formic acid or ammonium formate could also be explored, with careful selection of the catalyst to favor the reduction of the heterocyclic ring over the nitro group.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | White to brownish crystals | - |

| 4-Nitro-o-phenylenediamine | C₆H₇N₃O₂ | 153.14 | 199-201 | Red to orange-red crystalline powder[1] | 79-86[2] |

| 6-Nitroquinoxaline | C₈H₅N₃O₂ | 175.14 | 174-176 | Solid[3] | 90-95[4] |

| This compound | C₈H₉N₃O₂ | 179.18 | Not readily available | - | - |

| Compound | Key Spectroscopic Data |

| 4-Nitro-o-phenylenediamine | ¹H NMR (DMSO-d₆): δ ~7.5 (d, 1H), ~7.0 (s, 1H), ~6.8 (d, 1H), ~5.0 (br s, 4H, 2xNH₂). IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching), ~1580, ~1340 (NO₂ stretching). |

| 6-Nitroquinoxaline | ¹H NMR (CDCl₃): δ ~9.0 (s, 1H), ~8.9 (s, 1H), ~8.5 (d, 1H), ~8.3 (dd, 1H), ~8.1 (d, 1H). MS (EI): m/z 175 (M⁺). |

| This compound | ¹H NMR (predicted): Aromatic protons in the range of δ 7.0-8.0, and aliphatic protons (CH₂-CH₂) in the range of δ 3.0-4.0. Two N-H signals would also be expected. |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for each synthetic step.

Caption: Workflow for the synthesis of 4-Nitro-o-phenylenediamine.

Caption: Workflow for the synthesis of 6-Nitroquinoxaline.

Caption: Conceptual workflow for the selective reduction of 6-Nitroquinoxaline.

Conclusion

This technical guide provides a detailed and structured approach for the synthesis of this compound from o-phenylenediamine. While the initial steps of synthesizing 4-nitro-o-phenylenediamine and 6-nitroquinoxaline are well-established, the final selective reduction of the pyrazine ring requires careful consideration of the reaction conditions to achieve the desired chemoselectivity. The conceptual protocol provided for this final step serves as a strong starting point for researchers to develop and optimize a robust method for the preparation of the title compound, a key building block in the development of novel therapeutic agents.

References

Navigating the Synthesis and Spectroscopic Landscape of 6-Nitro-1,2,3,4-tetrahydroquinoxaline: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthesis and spectroscopic characterization of 6-Nitro-1,2,3,4-tetrahydroquinoxaline. Due to a lack of directly published experimental data for this specific compound, this document provides a proposed synthetic pathway and estimated spectroscopic data based on analogous compounds and established chemical principles.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is proposed to proceed via a two-step sequence: the synthesis of the 1,2,3,4-tetrahydroquinoxaline core followed by regioselective nitration.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline

The initial step involves the reductive cyclization of o-phenylenediamine with a two-carbon synthon, such as ethylene glycol, in the presence of a suitable catalyst. This reaction is a well-established method for the formation of the tetrahydroquinoxaline scaffold.

Step 2: Nitration of 1,2,3,4-Tetrahydroquinoxaline

The subsequent and crucial step is the regioselective nitration of the synthesized 1,2,3,4-tetrahydroquinoxaline. Drawing parallels from the synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline, the nitration can be achieved using a nitrating agent, such as nitric acid in the presence of sulfuric acid, under controlled temperature conditions. The directing effects of the amino groups on the aromatic ring are expected to favor the introduction of the nitro group at the 6-position.

The Synthetic Keystone: A Technical Guide to 6-Nitro-1,2,3,4-tetrahydroquinoxaline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1,2,3,4-tetrahydroquinoxaline is a pivotal precursor in the landscape of organic synthesis, particularly for the development of novel therapeutics and functional materials. Its strategic placement of a nitro group on the electron-rich benzene ring, combined with the conformational flexibility of the saturated pyrazine ring, offers a versatile platform for a multitude of chemical transformations. The nitro moiety not only serves as a handle for further functionalization, most notably through its reduction to an amino group, but also modulates the electronic properties of the entire scaffold. This guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of this compound, offering a comprehensive resource for professionals in the field. Quinoxaline derivatives, in general, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including roles as kinase inhibitors in anticancer therapy.[1][2]

Synthesis of this compound

The primary route to this compound involves the direct nitration of the parent 1,2,3,4-tetrahydroquinoxaline scaffold. Achieving regioselectivity at the 6-position is a critical aspect of this synthesis. While a definitive protocol for the direct nitration of 1,2,3,4-tetrahydroquinoxaline to yield the 6-nitro isomer is not extensively detailed in readily available literature, a comprehensive study on the analogous 1,2,3,4-tetrahydroquinoline provides a robust framework for this transformation.[3] The regioselectivity of the nitration is highly dependent on the reaction conditions and the presence and nature of protecting groups on the nitrogen atoms of the pyrazine ring.[3]

Alternatively, a green synthesis approach for a related compound, 6-nitro-2,3-diphenylquinoxaline, utilizes the condensation of 4-nitro-o-phenylenediamine with benzil, suggesting a potential pathway to the tetrahydro-derivative through subsequent reduction of the pyrazine ring.[4]

Experimental Protocol: Regioselective Nitration (Adapted from Tetrahydroquinoline Synthesis)[3][4]

This protocol is an adapted procedure based on the regioselective nitration of N-protected tetrahydroquinolines, which offers a high degree of control over the position of nitration.

Step 1: N-Protection of 1,2,3,4-tetrahydroquinoxaline

-

Materials: 1,2,3,4-tetrahydroquinoxaline, trifluoroacetic anhydride, pyridine, dichloromethane (DCM).

-

Procedure: To a solution of 1,2,3,4-tetrahydroquinoxaline in DCM at 0 °C, add pyridine followed by the dropwise addition of trifluoroacetic anhydride. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the N-trifluoroacetyl-protected intermediate.

Step 2: Nitration

-

Materials: N-trifluoroacetyl-1,2,3,4-tetrahydroquinoxaline, fuming nitric acid, concentrated sulfuric acid.

-

Procedure: The N-protected substrate is dissolved in concentrated sulfuric acid at a low temperature (e.g., -10 °C to 0 °C). A nitrating mixture (fuming nitric acid in concentrated sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred for a specified time until completion. The mixture is then carefully poured onto crushed ice, and the precipitate is collected by filtration.

Step 3: Deprotection

-

Materials: N-trifluoroacetyl-6-nitro-1,2,3,4-tetrahydroquinoxaline, sodium hydroxide or potassium carbonate, methanol/water.

-

Procedure: The N-protected nitro-compound is suspended in a mixture of methanol and water, and a base (e.g., potassium carbonate) is added. The mixture is heated to reflux until the protecting group is cleaved. After cooling, the product is extracted with an organic solvent, and the solvent is removed to yield this compound.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the range of δ 7.0-8.0 ppm. Aliphatic protons (CH₂) expected around δ 3.0-3.5 ppm. |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons expected in the range of δ 110-150 ppm. Aliphatic carbons expected around δ 40-50 ppm. |

| IR (KBr, cm⁻¹) | N-H stretching (~3300-3400), C-H stretching (aromatic ~3000-3100, aliphatic ~2850-2950), NO₂ stretching (asymmetric ~1500-1550, symmetric ~1335-1385). |

| Mass Spectrometry | [M+H]⁺ at m/z 180.07 |

Key Reactions of this compound as a Precursor

The synthetic utility of this compound lies in its ability to undergo a variety of transformations, making it a valuable building block for more complex molecules.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a cornerstone transformation, yielding 6-amino-1,2,3,4-tetrahydroquinoxaline, a key intermediate for the synthesis of bioactive compounds.

Experimental Protocol: Catalytic Hydrogenation

-

Materials: this compound, Palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.

-

Procedure: this compound is dissolved in methanol or ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield 6-amino-1,2,3,4-tetrahydroquinoxaline.

N-Alkylation

The secondary amine functionalities at the N1 and N4 positions of the pyrazine ring are susceptible to alkylation, allowing for the introduction of diverse substituents.

Experimental Protocol: Reductive Amination

-

Materials: this compound, an aldehyde or ketone, sodium triacetoxyborohydride, dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Procedure: To a solution of this compound and the desired aldehyde or ketone in DCM or DCE, add sodium triacetoxyborohydride in portions. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent. The organic layer is dried and concentrated to give the N-alkylated product.

Palladium-Catalyzed Cross-Coupling Reactions

While the nitro-substituted compound itself is not typically used directly in cross-coupling reactions, its derivatives, particularly halo-substituted analogs, are excellent substrates for palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[5] The amino derivative obtained from the reduction of the nitro group can be converted to a halide via Sandmeyer reaction, which then serves as a handle for these powerful C-C and C-N bond-forming reactions.

Visualization of Synthetic Pathways

The following diagrams illustrate the central role of this compound in synthetic organic chemistry.

Caption: Synthesis of this compound.

Caption: Synthetic utility of this compound.

Role in Drug Discovery and Development

The quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of quinoxaline have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[6] A significant number of these compounds function as kinase inhibitors, targeting enzymes that are crucial for cell signaling pathways involved in cell proliferation and survival.[1][2] For instance, certain quinoxaline derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth.[2]

The 6-amino-1,2,3,4-tetrahydroquinoxaline, readily accessible from the nitro precursor, is an ideal starting point for the construction of libraries of potential drug candidates. The amino group can be acylated to form amides, reacted with isocyanates to form ureas, or used in other coupling reactions to append various pharmacophoric groups.

Caption: Inhibition of VEGFR-2 signaling by quinoxaline derivatives.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its preparation, while requiring careful control of reaction conditions to ensure regioselectivity, opens the door to a vast array of chemical diversity. The facile conversion of the nitro group to an amine, coupled with the potential for N-alkylation and subsequent palladium-catalyzed cross-coupling reactions of its derivatives, underscores its value as a versatile building block. For researchers and professionals in drug discovery, this compound represents a key starting point for the development of novel quinoxaline-based therapeutics with the potential to address significant unmet medical needs, particularly in the realm of oncology and infectious diseases. The continued exploration of the chemistry of this compound and its derivatives is poised to yield new and potent bioactive molecules.

References

In Silico Docking Studies of 6-Nitro-1,2,3,4-tetrahydroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting in silico molecular docking studies on 6-Nitro-1,2,3,4-tetrahydroquinoxaline. While specific research on this particular molecule is nascent, this document synthesizes established protocols from studies on structurally related quinoxaline and tetrahydroquinoxaline derivatives to propose a robust workflow for investigating its potential as a therapeutic agent. The primary focus is on the interaction with the Epidermal Growth Factor Receptor (EGFR), a common target for this class of compounds.

Introduction to In Silico Docking and Quinoxalines

Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The tetrahydroquinoxaline scaffold, in particular, serves as a key structural motif in numerous bioactive molecules. The introduction of a nitro group can significantly influence the electronic properties and binding interactions of the molecule, making this compound a compound of interest for drug discovery.

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds against a protein target to identify potential drug candidates. By simulating the binding process, researchers can estimate the binding affinity and analyze the intermolecular interactions, providing insights into the mechanism of action at a molecular level.

Experimental Protocols

This section outlines a detailed methodology for conducting in silico docking studies of this compound, with EGFR as the exemplary target protein.

The three-dimensional structure of this compound is the starting point for any docking study.

-

2D Structure Sketching and Conversion: The 2D chemical structure of this compound is drawn using chemical drawing software such as ChemDraw or Marvin Sketch. This 2D structure is then converted into a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a stable conformation with the lowest possible potential energy. This is typically performed using molecular mechanics force fields like MMFF94 or AMBER.

The selection of a relevant protein target is crucial for a meaningful docking study. Based on studies of similar quinoxaline derivatives, the Epidermal Growth Factor Receptor (EGFR) is a promising target for anticancer drug design.[2][3]

-

Retrieval of Protein Structure: The 3D crystal structure of the target protein, EGFR, can be obtained from the Protein Data Bank (PDB). For instance, the PDB ID 4HJO represents the crystal structure of EGFR in complex with an inhibitor.[3]

-

Protein Preparation: The retrieved protein structure needs to be prepared for docking. This involves:

-

Removing water molecules and any co-crystallized ligands from the protein structure.

-

Adding hydrogen atoms to the protein, as they are often not resolved in crystal structures.

-

Assigning correct bond orders and formal charges.

-

Repairing any missing residues or side chains.

-

Molecular docking is performed to predict the binding mode and affinity of the ligand within the active site of the protein.

-

Active Site Identification: The binding site (active site) of the protein is identified. This is often the location of the co-crystallized ligand in the original PDB file.

-

Grid Generation: A grid box is generated around the identified active site. This grid defines the space where the docking algorithm will search for possible binding poses of the ligand.

-

Docking Simulation: The prepared ligand is then docked into the defined active site of the prepared protein using docking software such as AutoDock, Glide, or GOLD. The software samples a large number of possible conformations and orientations of the ligand within the active site.

-

Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores, with the lowest energy score typically representing the most favorable binding mode.

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[4] Determining the IC50 value is a critical step for validating the in silico predictions. A common method for this is the MTT assay.[5]

-

Cell Culture: Adherent cancer cell lines overexpressing the target protein (e.g., A549 for EGFR) are cultured in 96-well plates.[2]

-

Compound Treatment: The cells are treated with various concentrations of the test compound (this compound).

-

MTT Assay: After an incubation period, an MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[6]

-

Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader.

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability and can be determined by plotting a dose-response curve.[6]

Data Presentation: Quantitative Analysis of Related Compounds

While specific docking data for this compound is not yet available, the following table summarizes the in silico and in vitro data for a series of quinoxaline derivatives containing a nitro group, targeting EGFR. This provides a valuable reference for expected binding affinities and inhibitory activities.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | IC50 (μM) | Cell Line | Reference |

| IVi | EGFR (4HJO) | -11.11 | 6.34 ± 0.40 | MCF-7 | [3] |

| IVi | EGFR (4HJO) | -11.11 | 5.13 ± 1.85 | HeLa | [3] |

| IVi | EGFR (4HJO) | -11.11 | 5.78 ± 1.19 | HEK 293T | [3] |

| IVi | EGFR (4HJO) | -11.11 | 6.09 ± 1.21 | A549 | [3] |

| 4i | EGFR | Not Reported | 3.902 ± 0.098 | A549 | [2] |

Mandatory Visualizations

This section provides diagrams illustrating key workflows and pathways relevant to the in silico docking study of this compound.

Caption: General workflow of the in silico drug discovery process.

Caption: A typical workflow for a molecular docking study.

Caption: Simplified EGFR signaling pathway.

References

- 1. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to 6-Nitro-1,2,3,4-tetrahydroquinoxaline for Drug Discovery Professionals

An In-depth Review of Its Chemical Identity, Synthesis, and Potential Biological Significance

This technical guide provides a comprehensive overview of 6-Nitro-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest to researchers and scientists in the field of drug development. This document collates its fundamental chemical properties, outlines potential synthetic routes, and explores its prospective biological activities based on structurally related compounds.

Core Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 41959-35-7 |

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several methodologies, primarily involving the reduction of a quinoxaline precursor or the nitration of a tetrahydroquinoxaline core. Below are generalized experimental protocols derived from the synthesis of analogous compounds.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic routes to this compound.

Protocol 1: Reduction of 6-Nitroquinoxaline

This method involves the selective reduction of the pyrazine ring of 6-nitroquinoxaline.

Materials:

-

6-Nitroquinoxaline

-

Sodium borohydride (NaBH₄) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)

-

Suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

Procedure:

-

Dissolve 6-nitroquinoxaline in the chosen solvent in a reaction vessel.

-

If using NaBH₄, cool the solution to 0°C and add the reducing agent portion-wise while stirring.

-

If using H₂/Pd-C, add the catalyst to the solution and subject the mixture to a hydrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction appropriately (e.g., with water for NaBH₄).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: Nitration of 1,2,3,4-Tetrahydroquinoxaline

This approach involves the electrophilic nitration of the benzene ring of the tetrahydroquinoxaline scaffold.

Materials:

-

1,2,3,4-Tetrahydroquinoxaline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

Cool concentrated sulfuric acid in a flask to 0°C.

-

Slowly add 1,2,3,4-tetrahydroquinoxaline to the cooled sulfuric acid with stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

-

Add the nitrating mixture dropwise to the solution of tetrahydroquinoxaline, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution).

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

Potential Biological Activities and Related Compounds

While specific quantitative biological data for this compound is limited in publicly available literature, the quinoxaline scaffold, particularly when substituted with a nitro group, is a well-known pharmacophore in medicinal chemistry. Structurally related compounds have shown a range of biological activities, suggesting potential areas of investigation for the title compound.

Table 1: Biological Activities of Structurally Related Quinoxaline and Tetrahydroquinoline Derivatives

| Compound Class | Biological Activity | Target/Mechanism of Action | Reference |

| Nitroquinoxaline Derivatives | Hypoxia-selective cytotoxins | Bioreduction to active species that damage DNA under hypoxic conditions | [1] |

| Tetrahydroquinoxaline Sulfonamides | Anticancer | Tubulin polymerization inhibition | [2] |

| 8-Hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | Antibacterial | Inhibition of methionine aminopeptidases (MetAPs) | [3][4] |

| Quinoxaline 1,4-di-N-oxides | Anticancer, Antiprotozoal | Reduction of HIF-1α expression |

Potential Signaling Pathway Involvement: The HIF-1 Pathway

Nitroaromatic compounds, including nitroquinoxalines, are often investigated as hypoxia-activated prodrugs.[1] In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced to a cytotoxic species. A key regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[5][6][7] Quinoxaline derivatives have been shown to modulate this pathway.

Hypoxia-Inducible Factor 1 (HIF-1) Signaling Pathway

Caption: Simplified HIF-1 signaling pathway under normoxic and hypoxic conditions.

Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, subsequent ubiquitination, and proteasomal degradation.[8][9] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[6][7] This complex then binds to hypoxia response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, metabolism, and cell survival.[5]

Conclusion

This compound represents a chemical scaffold with significant potential for drug discovery, particularly in the areas of oncology and infectious diseases. Its structural similarity to compounds with known biological activities, especially those targeting hypoxic environments, makes it a compelling candidate for further investigation. The synthetic pathways outlined provide a foundation for the preparation of this and related molecules for screening and lead optimization efforts. Future research should focus on the definitive synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-inducible factor 1 (HIF-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

A Deep Dive into the Electronic Landscape of 6-Nitro-1,2,3,4-tetrahydroquinoxaline: A Theoretical Perspective

For Immediate Release

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 6-Nitro-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering an in-depth look at the molecule's electronic structure, reactivity, and potential as a pharmacophore. The insights presented are derived from established computational chemistry methodologies, primarily Density Functional Theory (DFT), providing a foundational understanding for further experimental investigation and rational drug design.

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous molecules with diverse and significant biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of a nitro group at the 6-position of the 1,2,3,4-tetrahydroquinoxaline core, a modification known to influence electronic characteristics, modulates the molecule's reactivity and potential interactions with biological targets. Understanding the electronic properties of this compound is therefore crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

This whitepaper summarizes key electronic parameters determined through theoretical calculations, outlines the computational methodologies employed, and provides a framework for interpreting these findings in the context of drug development.

Computational Methodology: A Theoretical Framework

The electronic properties of this compound and its analogs are primarily investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most prevalent method.[1][2][3] This approach offers a balance between computational cost and accuracy, making it well-suited for studying molecules of this size.

A typical computational workflow for analyzing the electronic properties of such compounds is depicted below. This process begins with the optimization of the molecule's geometry to find its most stable conformation, followed by the calculation of various electronic descriptors.

Key Experimental Protocols: Theoretical Calculations

The primary "experimental" protocol in this theoretical study is the computational modeling based on DFT. The specific parameters of these calculations are crucial for the reproducibility and accuracy of the results.

-

Software: The Gaussian suite of programs (e.g., Gaussian 09) is a commonly used software package for these types of calculations.[1][4]

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its reliability in predicting the electronic structure of organic molecules.[1][5]

-

Basis Set: A variety of basis sets are utilized, with Pople-style basis sets such as 6-31G, 6-31++G , and 6-311G(d,p) being common choices that provide a good compromise between accuracy and computational expense.[1][5][6] The selection of the basis set can influence the calculated properties.

-

Solvent Effects: To simulate a more biologically relevant environment, calculations can be performed in the gas phase or with the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM).

Electronic Properties of Nitro-Substituted Quinoxaline Derivatives

While specific experimental data for this compound is limited in the public domain, theoretical studies on structurally related nitro-substituted quinoxaline derivatives provide valuable insights into its expected electronic characteristics.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity.[7] A smaller gap generally suggests higher reactivity.[7][8]

The distribution of the HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively.[2] For many quinoxaline derivatives, the HOMO is often localized on the quinoxaline ring system, while the LUMO can be distributed over different parts of the molecule depending on the substituents.[2]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Quantitative Electronic Data

The following table summarizes key quantitative electronic data obtained from theoretical studies on nitro-substituted quinoxaline derivatives. It is important to note that these values are for structurally related compounds and provide an approximation for the electronic properties of this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference |

| 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one | B3LYP/6–311G(d,p) | - | - | 4.39 | - | [5] |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | B3LYP/6–31G(d,p) | -6.0504 | -3.2446 | 2.8058 | - | [4] |

| Quinoxaline | B3LYP/6–31G** | - | - | -0.36273 | - | [9] |

Note: A direct comparison of HOMO-LUMO gap values should be made with caution due to the different computational methods and basis sets used in the studies.

Potential Signaling Pathways and Drug Development Implications

While specific signaling pathways for this compound have not been explicitly detailed in the reviewed literature, the broader class of quinoxaline derivatives has been investigated for a range of biological activities, suggesting their interaction with various cellular targets. For instance, some quinoxaline derivatives act as protein kinase inhibitors, which are key regulators of cell proliferation and survival.[10]

The logical flow for investigating the therapeutic potential of a compound like this compound, based on its theoretical electronic properties, is outlined below.

The electronic properties detailed in this guide, such as the HOMO-LUMO gap and MEP, can inform the design of derivatives with enhanced activity and selectivity. For example, modifications to the quinoxaline scaffold can be guided by computational predictions to optimize interactions with a specific biological target.

Conclusion

Theoretical studies, predominantly using Density Functional Theory, provide a powerful and insightful lens through which to examine the electronic properties of this compound. The analysis of its frontier molecular orbitals, molecular electrostatic potential, and other electronic descriptors offers a fundamental understanding of its reactivity and potential as a bioactive molecule. While the data presented here is largely based on structurally similar compounds, it provides a robust starting point for further computational and experimental investigations. The continued synergy between theoretical predictions and experimental validation will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. electrochemsci.org [electrochemsci.org]

- 3. journal-iiie-india.com [journal-iiie-india.com]

- 4. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis protocol for 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Application Note: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound. This compound is a valuable heterocyclic building block and intermediate in medicinal chemistry and drug development.[1] The described method involves the direct cyclocondensation of 4-nitro-1,2-phenylenediamine with 1,2-dibromoethane. The protocol covers the reaction setup, execution, product isolation, purification, and characterization, presented in a step-by-step format suitable for researchers in organic and medicinal chemistry.

Synthetic Scheme

The synthesis proceeds via a double nucleophilic substitution reaction, where the two amino groups of 4-nitro-1,2-phenylenediamine sequentially displace the bromide atoms of 1,2-dibromoethane to form the heterocyclic ring system.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from commercially available starting materials.

2.1 Materials and Reagents

| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) |

| 4-Nitro-1,2-phenylenediamine | 99-56-9 | 153.14 | 1.53 g | 10.0 |

| 1,2-Dibromoethane | 106-93-4 | 187.86 | 1.1 mL (2.35 g) | 12.5 |

| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 3.45 g | 25.0 |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 100 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

2.2 Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Nitrogen inlet/outlet

-

Standard glassware for work-up (beakers, separatory funnel, Büchner funnel)

-

Rotary evaporator

-

Melting point apparatus

2.3 Reaction Procedure

-

Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Addition: To the flask, add 4-nitro-1,2-phenylenediamine (1.53 g, 10.0 mmol), anhydrous potassium carbonate (3.45 g, 25.0 mmol), and absolute ethanol (100 mL).

-

Heating: Begin stirring the suspension and heat the mixture to reflux (approximately 78 °C) using the heating mantle.

-

Substrate Addition: Once refluxing, add 1,2-dibromoethane (1.1 mL, 12.5 mmol) dropwise over 15 minutes using a dropping funnel.

-

Reaction: Maintain the reaction at reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of ethanol (2 x 15 mL).

-

Solvent Removal: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

2.4 Purification

-

Recrystallization: The crude solid can be purified by recrystallization.[2] Dissolve the crude product in a minimum amount of hot ethyl acetate.

-

Decolorization: If the solution is highly colored, a small amount of activated charcoal can be added. Boil for 5 minutes and then filter the hot solution through a celite pad to remove the charcoal.[2]

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Expected Yield: 70-80%.

2.5 Characterization

-

Appearance: Yellow to orange crystalline solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry should be performed to confirm the structure and purity of the final compound.

Workflow and Logic Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Caption: Experimental workflow from setup to final product characterization.

Safety and Hazard Information

-

General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

4-Nitro-1,2-phenylenediamine: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

1,2-Dibromoethane: Highly toxic, carcinogenic, and a severe irritant. Handle with extreme caution.

-

Potassium Carbonate: Irritant. Avoid creating dust.

-

Ethanol/Ethyl Acetate/Hexane: Flammable liquids. Keep away from ignition sources.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

Application Notes and Protocols for the Purification of 6-Nitro-1,2,3,4-tetrahydroquinoxaline by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 6-Nitro-1,2,3,4-tetrahydroquinoxaline using silica gel column chromatography. The synthesis of this and related nitro-aromatic heterocyclic compounds can often yield a mixture of regioisomers and other impurities.[1] The described methodology is designed to effectively separate the desired 6-nitro isomer from common impurities, ensuring high purity of the final compound, which is crucial for its use in medicinal chemistry and drug development as a precursor for various bioactive molecules.[2] The protocol is based on established chromatographic principles for the separation of nitro-aromatic compounds.[3]

Introduction to Chromatographic Purification

Column chromatography is a fundamental purification technique in organic synthesis, relying on the differential partitioning of compounds between a stationary phase and a mobile phase.[4] For polar, nitro-aromatic compounds like this compound, silica gel is a commonly used polar stationary phase. The separation is achieved by eluting the crude mixture with a mobile phase of optimized polarity, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[3] Less polar impurities will travel through the column faster, while the more polar target compound and polar impurities will have a stronger interaction with the silica gel and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of the components can be achieved.

Pre-Chromatography: Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a good separation of the target compound from its impurities and result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[5]

Experimental Protocol: TLC Analysis

-

Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

-

Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system.

-

Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or iodine).

-

Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: TLC Solvent System Screening

| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (Hypothetical) | Observations |

| 4:1 | 0.15 | Good separation, but the compound is retained too strongly. |

| 3:1 | 0.28 | Optimal. Good separation from less polar and more polar impurities. |

| 2:1 | 0.45 | Compound moves too quickly, leading to poor separation from less polar impurities. |

| 1:1 | 0.65 | Very poor separation. |

Note: The Rf values presented are hypothetical and should be determined experimentally.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column dimensions and solvent volumes should be scaled accordingly for different amounts of crude material.

Materials and Equipment

-

Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

-

Silica gel (60-120 mesh)

-

Solvents: Hexane, Ethyl Acetate (HPLC grade)

-

Crude this compound

-

Sand (washed)

-

Cotton or glass wool

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

Rotary evaporator

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

Detailed Methodology

-

Column Packing:

-

Insert a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approx. 0.5 cm).

-

Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane or 4:1 hexane:ethyl acetate).

-

Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Gently tap the column to aid in packing.

-

Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully add the solution to the top of the column using a pipette.

-

Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the solvent system determined by TLC (e.g., 4:1 hexane:ethyl acetate).

-

Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is provided in the table below.

-

Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.

-

-

Fraction Analysis and Product Isolation:

-

Monitor the elution process by performing TLC on the collected fractions.

-

Combine the fractions that contain the pure desired product.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

-

Data Presentation: Gradient Elution and Purity Analysis

| Elution Step | Solvent System (Hexane:Ethyl Acetate) | Volume (mL) (for ~1g crude) | Compounds Eluted (Hypothetical) |

| 1 | 4:1 | 200 | Non-polar impurities |

| 2 | 3:1 | 400 | This compound |

| 3 | 2:1 | 300 | More polar impurities |

| 4 | 1:1 | 200 | Highly polar baseline impurities |

| Sample | Initial Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) |

| This compound | 80% | >98% | 85% |

Note: Purity can be assessed by techniques such as HPLC, NMR spectroscopy, or melting point analysis.

Logical Relationship of Purification Steps

The following diagram illustrates the logical flow and decision-making process during the purification procedure.

Caption: Decision-making flowchart for chromatographic purification.

Conclusion

The described column chromatography protocol provides a reliable method for obtaining high-purity this compound. The key to a successful separation lies in the systematic optimization of the mobile phase using TLC prior to scaling up to column chromatography. This ensures the efficient removal of synthesis-related impurities, yielding a product suitable for further applications in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|Research Chemical [benchchem.com]

- 3. EP0260467A2 - Quinoxaline compounds and their preparation and use - Google Patents [patents.google.com]

- 4. 6-Nitro-1,2,3,4-tetrahydroquinoline | C9H10N2O2 | CID 7064110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

Application Notes & Protocols for the Analysis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

These application notes provide detailed methodologies for the analysis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated protocol for a structurally similar compound, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, and is expected to provide a robust starting point for the analysis of this compound.[1] Method optimization and validation are recommended for the specific analyte and matrix.

1. Application Note

This HPLC method is suitable for the identification and quantification of this compound in bulk drug substances and formulated products. The reverse-phase method separates the analyte from potential impurities and degradation products. Detection is performed using a UV detector, leveraging the chromophore of the nitroaromatic structure.

2. Experimental Protocol

a. Instrumentation and Materials

-

HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC HSS C18, 1.8 µm, 2.1 mm x 50 mm or equivalent) is recommended for good peak shape and resolution.[1]

-

Solvents: HPLC grade acetonitrile (ACN) and water.

-

Reagents: HPLC grade trifluoroacetic acid (TFA).

-

Standard: A well-characterized reference standard of this compound.

b. Chromatographic Conditions

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 14.0 5 95 14.1 95 5 | 18.0 | 95 | 5 |

-

Flow Rate: 0.3 mL/min[1]

-

Column Temperature: 40 °C[1]

-

Injection Volume: 5 µL[1]

-

Detection Wavelength: 254 nm[1]

c. Sample and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

3. Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and must be determined experimentally during method validation.

| Parameter | Expected Value |

| Retention Time (RT) | To be determined experimentally |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined experimentally (ng/mL range) |

| Limit of Quantitation (LOQ) | To be determined experimentally (µg/mL range) |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

4. HPLC Experimental Workflow